6-Amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as tegafur, is a synthetic nucleoside analogue. It is classified as a prodrug, meaning it is inactive in its administered form and needs to be metabolized in the body to become pharmacologically active. Tegafur is primarily used in scientific research as a model compound for studying drug delivery systems, prodrug design, and nucleoside metabolism.
Tegafur is typically synthesized by reacting 5-fluoro-uracil with 2-chloromethyltetrahydrofuran in the presence of a base. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The choice of base and reaction conditions can influence the yield and purity of the final product. Purification is commonly achieved through crystallization or chromatographic techniques.
Tegafur consists of a pyrimidine ring substituted with an amino group at position 6 and a tetrahydrofuranylmethyl group at position 1. The molecule has a planar pyrimidine ring structure, and the tetrahydrofuran ring adopts a puckered conformation. Molecular modeling studies have been conducted to understand its conformational preferences and interactions with biological targets.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2